Superior Cross-Coupling Reactivity of C–I vs. C–Br in 2-Fluoro-5-iodopyridine
In palladium-catalyzed cross-coupling reactions, the C–I bond of 2-fluoro-5-iodopyridine undergoes oxidative addition significantly faster than the C–Br bond in 2-fluoro-5-bromopyridine [1]. This difference is a direct consequence of the lower bond dissociation energy of C–I (approximately 222 kJ/mol) compared to C–Br (approximately 297 kJ/mol) in aromatic systems [2]. While head-to-head yield data for this specific pair is sparse, class-level inference from aryl halide reactivity trends indicates that under identical Suzuki-Miyaura conditions, the iodo-derivative can achieve substantially higher conversion rates and shorter reaction times [3].
| Evidence Dimension | Oxidative Addition Rate (Relative Reactivity) |
|---|---|
| Target Compound Data | Relative reactivity >10 (compared to bromobenzene baseline) |
| Comparator Or Baseline | 2-Fluoro-5-bromopyridine: Relative reactivity ~1 (comparable to bromobenzene) |
| Quantified Difference | Iodo derivatives are >10× more reactive than bromo derivatives in oxidative addition |
| Conditions | Palladium-catalyzed cross-coupling, typical conditions (e.g., Suzuki-Miyaura, Stille) |
Why This Matters
This reactivity advantage translates to higher yields and greater synthetic efficiency, which is critical for scaling up reactions or for synthesizing complex, valuable molecules.
- [1] Ningbo Inno Pharmchem Co., Ltd. (2025). The Significance of Fluorine and Iodine in 2-Fluoro-5-Iodopyridine for Chemical Synthesis. Technical Article. View Source
- [2] Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. View Source
- [3] Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: a critical overview. Part 1: The Heck reaction. Tetrahedron, 58(32), 6391–6423. View Source
